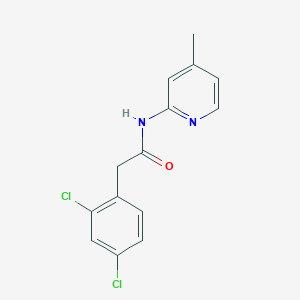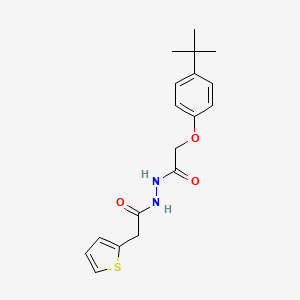![molecular formula C14H17N3O2 B6120290 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as CGP 12177, is a synthetic compound that belongs to the beta-adrenergic receptor antagonist class of drugs. It is commonly used in scientific research to study the mechanisms of action of beta-adrenergic receptors and their effects on the body.
Wirkmechanismus
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 acts as a competitive antagonist of beta-adrenergic receptors. It binds to the receptor site and blocks the action of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has a higher affinity for beta-2 adrenergic receptors than beta-1 adrenergic receptors.
Biochemical and Physiological Effects
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 can inhibit the growth of cancer cells, and may have potential as an anticancer agent. In vivo studies have shown that 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 can decrease heart rate and blood pressure, and may have potential as a treatment for hypertension. 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 in lab experiments is its high affinity and selectivity for beta-2 adrenergic receptors. This allows for the specific labeling and measurement of these receptors in various tissues and organs. However, 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has some limitations as well. It is relatively expensive compared to other radioligands, and its use requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 in scientific research. One area of interest is the study of beta-adrenergic receptor regulation in different disease states. For example, researchers could use 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 to study the changes in beta-adrenergic receptor density and affinity in heart failure patients. Another area of interest is the development of new drugs that target beta-adrenergic receptors. By studying the mechanisms of action of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177, researchers may be able to develop more effective and selective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 involves the reaction of 3-hydroxy-4-methylacetophenone with propylamine to form 2-amino-3-hydroxy-4-methylacetophenone. This intermediate is then reacted with cyanoacetic acid to form the corresponding pyrimidinone. The final product is obtained by reducing the cyano group to an amino group using hydrogen gas over a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is commonly used as a radioligand to label beta-adrenergic receptors, which allows for the measurement of receptor density and affinity. This information can be used to study the regulation of beta-adrenergic receptors in various tissues and organs, as well as their role in disease states such as heart failure and asthma.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-4-methylanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-11-6-5-9(2)12(18)7-11/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSIKBKMIZIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-4-methyl-anilino)-4-propyl-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)

![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)

![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)